CDK2 Inhibitory Activity of 2,6-Dichloro-9-cyclopentyl-9H-purine Versus 9-Cyclopentyl-2-iodo Analog
In a comparative study of 2,6,9-trisubstituted purine derivatives evaluated against CDK2, 2,6-dichloro-9-cyclopentyl-9H-purine (Compound 12a) demonstrated an IC50 value of 4.2 µM, representing an 18-fold improvement in potency relative to the 2-iodo analog (9-cyclopentyl-2-iodo-9H-purin-6-amine), which exhibited an IC50 of 75 µM under identical assay conditions [1]. This direct head-to-head comparison isolates the effect of the C2 substitution (Cl vs. I) on CDK2 inhibition while holding the N9-cyclopentyl group constant.
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.2 µM |
| Comparator Or Baseline | 9-Cyclopentyl-2-iodo-9H-purin-6-amine: 75 µM |
| Quantified Difference | 18-fold lower IC50 (greater potency) |
| Conditions | CDK2 kinase inhibition assay; IC50 values reported as mean ± SD, run in duplicate; ATP concentration not specified in abstract |
Why This Matters
The 18-fold potency advantage over the 2-iodo analog identifies the C2-chloro substitution as superior to C2-iodo for CDK2 inhibition, guiding selection of the appropriate building block for lead optimization programs.
- [1] Table 1. IC50 Values for Compounds 7a–d and 12aa. PMC/NIH. (2018). Cyp = cyclopentyl. Compound 12a is 2,6-dichloro-9-cyclopentyl-9H-purine. View Source
